N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic ring. One common method is the radical trifluoromethylation of a suitable aromatic precursor . The pyridine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxolan-3-yloxy group via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridines and oxolan-3-yloxy derivatives. Examples include:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-(trifluoromethyl)phenylboronic acid
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl] .
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the oxolan-3-yloxy group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c18-14-2-1-11(8-13(14)17(19,20)21)23-16(24)10-3-5-22-15(7-10)26-12-4-6-25-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEIHZBYIAOPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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